molecular formula C9H9F2NO2 B1310833 2,4-Difluoro-L-Phenylalanine CAS No. 31105-93-8

2,4-Difluoro-L-Phenylalanine

Cat. No. B1310833
CAS RN: 31105-93-8
M. Wt: 201.17 g/mol
InChI Key: UEFLPVKMPDEMFW-QMMMGPOBSA-N
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Description

2,4-Difluoro-L-Phenylalanine is a derivative of phenylalanine, an essential aromatic amino acid. It has a molecular weight of 201.17 . Fluorinated phenylalanines, including 2,4-Difluoro-L-Phenylalanine, have had considerable industrial and pharmaceutical applications .


Synthesis Analysis

The synthesis of fluorinated phenylalanines, such as 2,4-Difluoro-L-Phenylalanine, often involves the introduction of fluorine into the phenyl, the β-carbon, or the α-carbon of phenylalanines . For instance, Pentafluoro-L-phenylalanine and 2,4-ditrifluoromethyl-L-phenylalanine were synthesized through alkylation of the benzophenone imine of glycine ester with perfluorinated benzylbromide or 2,4-bis(trifluoromethyl)benzyl bromide .


Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-L-Phenylalanine is characterized by the presence of two fluorine atoms attached to the phenyl group of the phenylalanine molecule .

Scientific Research Applications

Enzyme Inhibition

Fluorinated phenylalanines, including 2,4-Difluoro-L-Phenylalanine , have been explored for their potential role as enzyme inhibitors. The introduction of fluorine atoms can significantly alter the binding affinity and specificity of amino acids towards enzymes, potentially leading to the development of new inhibitory compounds .

Therapeutic Agents

The unique properties of fluorinated amino acids make them candidates for therapeutic agents2,4-Difluoro-L-Phenylalanine could be utilized in designing drugs with improved pharmacokinetic properties or targeted delivery systems .

Protein Stability Studies

Selective fluorination of amino acids like 2,4-Difluoro-L-Phenylalanine allows researchers to study the stability, structure, and function of proteins. This can provide insights into protein folding and misfolding processes related to various diseases .

Tumor Imaging

In medical imaging, particularly positron emission tomography (PET), fluorinated amino acids can be used as tracers for topography imaging of tumor ecosystems, aiding in the diagnosis and treatment planning for cancer patients .

Drug Design

The incorporation of fluorinated amino acids into peptides and proteins can lead to the development of drugs with enhanced binding properties and metabolic stability2,4-Difluoro-L-Phenylalanine could play a crucial role in this aspect of drug design .

Agricultural Chemicals

Research into the use of fluorinated amino acids in agriculture is ongoing, with potential applications in developing herbicides or pesticides that are more effective and environmentally friendly .

Future Directions

Fluorinated phenylalanines, including 2,4-Difluoro-L-Phenylalanine, represent a hot topic in drug research over the last few decades . They have considerable industrial and pharmaceutical potential and have been expanded to play an important role as potential enzyme inhibitors, therapeutic agents, and in topography imaging of tumor ecosystems using PET . Future research will likely continue to explore these and other potential applications of 2,4-Difluoro-L-Phenylalanine.

Mechanism of Action

Target of Action

2,4-Difluoro-L-Phenylalanine is a variant of the amino acid phenylalanine . It is known that phenylalanine plays a crucial role in the production of several important compounds in the body, including proteins, enzymes, and various neurotransmitters . Therefore, it can be inferred that 2,4-Difluoro-L-Phenylalanine may interact with similar targets.

Mode of Action

It is known that fluorinated phenylalanines, including 2,4-difluoro-l-phenylalanine, have been used as potential enzyme inhibitors . This suggests that 2,4-Difluoro-L-Phenylalanine may interact with its targets, potentially inhibiting their function and leading to changes in cellular processes .

Biochemical Pathways

Fluorinated phenylalanines, such as 2,4-Difluoro-L-Phenylalanine, are known to influence the properties of peptides and proteins, affecting aspects such as protein folding, protein-protein interactions, and ribosomal translation . This suggests that 2,4-Difluoro-L-Phenylalanine may affect various biochemical pathways related to protein synthesis and function .

Pharmacokinetics

It is known that the introduction of fluorine into phenylalanine can modulate various properties of the molecule, including its acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and bioavailability . These changes could potentially affect the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,4-Difluoro-L-Phenylalanine, influencing its bioavailability and pharmacokinetic profile .

Result of Action

Fluorinated phenylalanines have been shown to play an important role as potential enzyme inhibitors and therapeutic agents . Therefore, it can be inferred that 2,4-Difluoro-L-Phenylalanine may have similar effects, potentially influencing cellular processes by inhibiting certain enzymes .

properties

IUPAC Name

(2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFLPVKMPDEMFW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426489
Record name 2,4-Difluoro-L-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-L-Phenylalanine

CAS RN

31105-93-8
Record name 2,4-Difluoro-L-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-2,4-Difluorophenylalanine
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